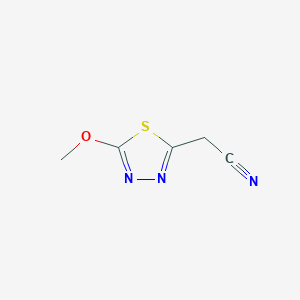

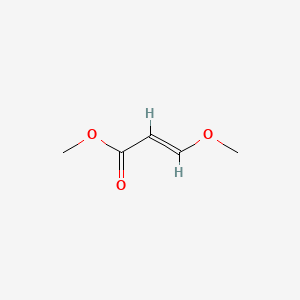

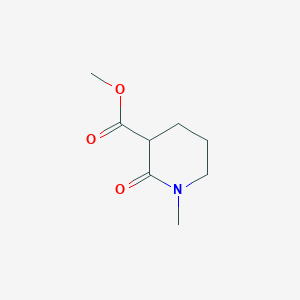

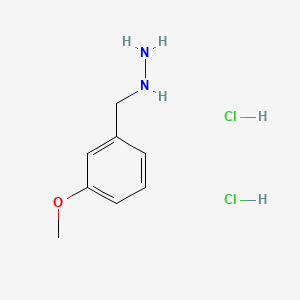

![molecular formula C13H12O3S B3022873 4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-ol CAS No. 893737-42-3](/img/structure/B3022873.png)

4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfone compounds has been a topic of interest due to their potential pharmacological activities. In the context of 4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-ol, similar compounds have been synthesized and studied for their biological activities. For instance, a novel class of cyclooxygenase inhibitors, 4-(aryloyl)phenyl methyl sulfones, was designed and synthesized, demonstrating significant anti-inflammatory activity and selective inhibition of COX-2 over COX-1 . Another study reported the synthesis of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate, which was used in atom-transfer radical cyclizations to produce annulation products with carbonyl or exo-methylene functionality . These studies highlight the synthetic versatility of sulfone compounds and their relevance in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of sulfone compounds has been extensively studied using various spectroscopic and computational techniques. Quantum mechanical calculations, including Density Functional Theory (DFT), have been employed to determine the structural parameters and vibrational frequencies of related sulfone compounds . These studies provide insights into the molecular geometry, potential energy distribution, and intramolecular interactions, which are crucial for understanding the reactivity and properties of these molecules.

Chemical Reactions Analysis

Sulfone compounds participate in a variety of chemical reactions, which are essential for their functionalization and application in synthesis. For example, methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate undergoes iodine atom-transfer annulation followed by an ionic cyclization, demonstrating the reactivity of sulfone compounds in radical processes . Additionally, electrophile-induced cyclization reactions of vinylallenyl sulfone have been explored, leading to the formation of different products depending on the electrophiles used . These reactions showcase the chemical versatility of sulfone derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone compounds are influenced by their molecular structure and the presence of functional groups. The crystal structure of 4-Methyl-N-(4-methylphenylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide reveals that the sulfonamide nitrogen atoms exhibit a nearly trigonal-planar geometry, which affects the compound's reactivity and intermolecular interactions . Theoretical calculations have also been used to predict non-linear optical properties, dipole moments, and other chemical descriptors, which are important for the application of these compounds in materials science and pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Biocatalysis in Drug Metabolism

4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-ol and its derivatives have been studied for their role in drug metabolism, specifically involving biocatalysis. For instance, a study explored the use of Actinoplanes missouriensis in producing mammalian metabolites of biaryl-bis-sulfonamide compounds, facilitating the structural characterization of drug metabolites (Zmijewski et al., 2006).

Anti-Estrogenic Effects in Bioassay Systems

Compounds containing the 4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-ol structure, like certain MeSO(2)-PCBs, have shown antiestrogenic effects in various bioassay systems. This includes antagonism of 17beta-estradiol-induced gene expression in human breast adenocarcinoma cells and primary hepatocytes from carp fish (Letcher et al., 2002).

Synthesis and Biological Activities

Research in synthetic chemistry has explored the synthesis and potential biological activities of compounds like 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide. These compounds, due to their functional groups, exhibit a range of biological activities and are used in organic chemistry for various reactions (2020).

Gas Sorption and Proton Conductivity

Lanthanide-organic frameworks incorporating biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate ligands demonstrate properties like gas sorption, proton conductivity, and luminescent sensing of metal ions. These frameworks feature 3D structures with large channels, facilitating applications in material science (Zhou et al., 2016).

Enzyme Inhibition Studies

Methylsulfonyl derivatives have been utilized in enzyme inhibition studies, such as inhibiting matrix metalloproteinase 2 (MMP2). The inhibition mechanism often involves complex reactions like C-H deprotonation and heterocycle opening, which are crucial for understanding the drug action mechanisms (Tao et al., 2010).

Safety and Hazards

Wirkmechanismus

Mode of Action

It’s worth noting that similar compounds have been involved in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed process.

Pharmacokinetics

A study on a similar compound, odanacatib, showed that it was almost completely eliminated by metabolism in monkeys, and metabolism also played a major role in the clearance of odanacatib in rats and dogs .

Eigenschaften

IUPAC Name |

3-(4-methylsulfonylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c1-17(15,16)13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGUTUQZASAGLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602468 | |

| Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-ol | |

CAS RN |

893737-42-3 | |

| Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

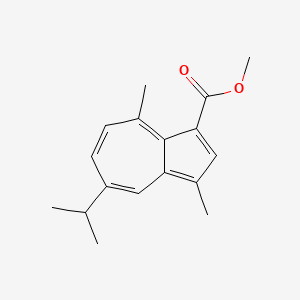

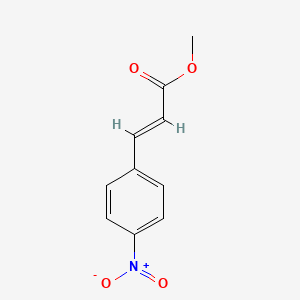

![[3-(Methoxymethyl)phenyl]methanol](/img/structure/B3022794.png)